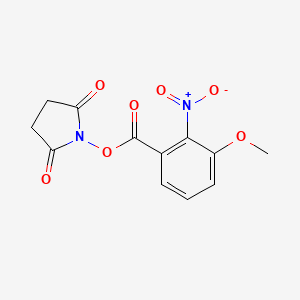

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate

Description

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core esterified with a substituted benzoate group. The benzoate moiety contains a methoxy (-OCH₃) group at the 3-position and a nitro (-NO₂) group at the 2-position. The compound is primarily utilized in organic synthesis as an activated ester intermediate, enabling efficient acylation reactions under mild conditions .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-methoxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O7/c1-20-8-4-2-3-7(11(8)14(18)19)12(17)21-13-9(15)5-6-10(13)16/h2-4H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKPAMKYLWDCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Reaction Conditions

Nitration is typically performed using a mixture of nitric acid and acetic anhydride as the nitrating agent. The reaction proceeds via electrophilic aromatic substitution, with acetic anhydride acting as both a catalyst and a solvent. Key parameters include:

-

Molar Ratios : A molar ratio of 1:0.9–4 (3-methoxybenzoic acid : nitric acid) and 1:1.7–15 (3-methoxybenzoic acid : acetic anhydride) ensures optimal nitro group incorporation.

-

Temperature : Reactions are conducted between 0°C and 50°C, with lower temperatures favoring ortho selectivity.

-

Reaction Time : 0.25–3 hours, depending on the scale and desired conversion.

Table 1: Nitration Optimization for 3-Methoxy-2-nitrobenzoic Acid

| Nitric Acid (equiv.) | Acetic Anhydride (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Ortho:Para Ratio |

|---|---|---|---|---|---|

| 3.5 | 7.5 | 0–20 | 3 | 95 | 75:25 |

| 2.0 | 4.0 | 30–50 | 1 | 93 | 66:34 |

| 4.0 | 15.0 | 10–20 | 2 | 98 | 72:28 |

Data adapted from nitration procedures for analogous compounds.

Isolation and Purification

Post-reaction, the mixture is concentrated under reduced pressure to remove acetic anhydride and nitric acid. The crude product is washed with ice water to eliminate residual acids, followed by recrystallization using ethanol or acetone to isolate the ortho-nitro isomer. High-performance liquid chromatography (HPLC) is employed to assess isomeric purity, with typical ortho:para ratios ranging from 66:34 to 75:25.

Activation to NHS Ester

The carboxylic acid is subsequently converted to its succinimide ester using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Coupling Reaction Mechanism

The activation proceeds via the formation of an intermediate O-acylisourea, which reacts with NHS to yield the active ester. Key considerations include:

Table 2: Coupling Agent Performance Comparison

| Coupling Agent | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCC | DCM | DMAP | 2 | 95 |

| EDC | DMF | DMAP | 1.5 | 92 |

| DCC | THF | None | 4 | 78 |

Workup and Isolation

Post-reaction, the urea byproduct is removed by filtration, and the filtrate is concentrated. The crude ester is purified via recrystallization from ethanol or acetone, yielding 2,5-dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate as a crystalline solid.

Industrial-Scale Production Considerations

For large-scale synthesis, automated reactors ensure precise control over temperature and reagent addition. Continuous distillation systems remove acetic anhydride and nitric acid efficiently, while centrifugal filtration isolates the final product. Industrial yields exceed 90% with >98% purity by HPLC.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide or thiols, typically in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may involve sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiols.

Reduction: The major product is the corresponding amine derivative.

Hydrolysis: The products are 3-methoxy-2-nitrobenzoic acid and N-hydroxysuccinimide.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, including potential anticonvulsant agents.

Materials Science: The compound can be used in the preparation of functionalized materials for various applications, such as drug delivery systems.

Bioconjugation: It is employed in the modification of biomolecules, such as proteins and peptides, to enhance their stability and activity.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the bioactive molecule derived from this compound .

Comparison with Similar Compounds

Key Research Findings and Limitations

Structural-Activity Relationships : The dioxopyrrolidinyl group enhances reactivity as an electrophile, but biological activity depends on substituents. Nitro groups improve reactivity but may limit therapeutic utility due to toxicity .

Synthetic Challenges : Copper-catalyzed couplings for nitro-substituted esters require precise control to avoid overreaction or decomposition .

Gaps in Data: Limited evidence exists on the target compound’s pharmacokinetics or in vivo efficacy, contrasting with well-characterized analogs like C-11 .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate is a synthetic compound that has garnered attention in biological research for its potential therapeutic applications. Its structure, characterized by the presence of a pyrrolidine ring and a nitrobenzoate moiety, suggests a diverse range of biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Common Name: 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate

- CAS Number: 2749705-13-1

- Molecular Formula: C₁₂H₁₀N₂O₇

- Molecular Weight: 294.22 g/mol

Biological Activity Overview

The biological activity of 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate has been investigated primarily in the context of its anticonvulsant and antinociceptive properties.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant effects. For instance, a related compound demonstrated efficacy in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound showed an effective dose (ED50) of approximately 23.7 mg/kg in the MES test, indicating strong anticonvulsant potential .

Antinociceptive Activity

In addition to anticonvulsant properties, the compound has shown promising results in pain management. In animal models of pain, such as the formalin-induced tonic pain test, it exhibited significant antinociceptive effects. This activity is likely mediated through multiple mechanisms, including the inhibition of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .

The mechanisms underlying the biological activity of 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate involve interactions with specific molecular targets:

- Ion Channel Modulation: The compound has been shown to inhibit calcium currents mediated by L-type calcium channels (Cav 1.2), which may contribute to its anticonvulsant effects.

- Receptor Interaction: It appears to modulate TRPV1 receptor activity, which is involved in pain perception .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to or derived from 2,5-Dioxopyrrolidin-1-yl 3-methoxy-2-nitrobenzoate:

Q & A

Q. How can this compound be integrated into multi-step syntheses of complex heterocycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.